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Introduction to NOD1-Mediated Inflammation
Nucleotide-binding oligomerization domain-containing protein 1 (NOD1) is an intracellular

pattern recognition receptor (PRR) that plays a crucial role in the innate immune system.[1]

NOD1 is ubiquitously expressed and recognizes peptidoglycan (PGN) fragments from bacteria,

specifically γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), which is predominantly found in

the cell wall of Gram-negative bacteria and certain Gram-positive bacteria.[2][3] Upon

recognition of its ligand, NOD1 undergoes a conformational change, leading to the recruitment

of the serine-threonine kinase RIPK2 (receptor-interacting protein kinase 2).[4] This interaction

triggers downstream signaling cascades, primarily activating the nuclear factor-kappa B (NF-

κB) and mitogen-activated protein kinase (MAPK) pathways. The activation of these pathways

results in the transcription and secretion of pro-inflammatory cytokines and chemokines, such

as TNF-α, IL-6, and IL-8, which are essential for orchestrating an inflammatory response and

recruiting immune cells to the site of infection. Dysregulation of NOD1 signaling has been

implicated in various inflammatory conditions, making it a significant target for therapeutic

intervention.

In Vitro Models for Studying NOD1 Activation
In vitro models are fundamental for dissecting the molecular mechanisms of NOD1 signaling

and for high-throughput screening of potential modulators.

Cell Lines: Human embryonic kidney 293 (HEK293) cells are often used for reporter assays

due to their low endogenous expression of PRRs. They can be co-transfected with plasmids
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expressing NOD1 and an NF-κB-driven reporter gene (e.g., luciferase or secreted embryonic

alkaline phosphatase - SEAP). This system allows for a quantitative measurement of NOD1-

mediated NF-κB activation in response to specific agonists. Myelomonocytic cell lines, such

as THP-1, endogenously express NOD1 and can be differentiated into macrophage-like

cells. These cells are valuable for studying more physiologically relevant responses,

including the production of native cytokines and chemokines (e.g., IL-8, TNF-α) following

stimulation with NOD1 ligands. Other suitable cell lines include intestinal epithelial cells like

HCT116 and LoVo, which are critical in modeling gut inflammation.

Primary Cells: Primary cells, such as bone marrow-derived macrophages (BMDMs) from

mice, provide a model that closely mimics the in vivo cellular environment. BMDMs from

wild-type and NOD1-deficient mice are particularly useful for confirming the specificity of a

response to a NOD1 agonist.

NOD1 Agonists: A variety of synthetic NOD1 agonists are commercially available. The

minimal motif recognized by NOD1 is iE-DAP. Acylated derivatives, such as C12-iE-DAP

(Lauroyl-γ-D-Glu-mDAP), have enhanced cell permeability and therefore exhibit greater

potency in stimulating NOD1. Other potent agonists include Tri-DAP and FK565.

In Vivo Models of NOD1-Mediated Inflammation
In vivo models are indispensable for understanding the systemic and tissue-specific

consequences of NOD1 activation and for evaluating the efficacy of therapeutic candidates in a

whole-organism context.

NOD1-Mediated Peritonitis: A widely used model involves the intraperitoneal (i.p.) injection of

a NOD1 agonist into mice. This induces an acute inflammatory response characterized by

the rapid recruitment of neutrophils and other leukocytes into the peritoneal cavity. The

inflammatory response can be quantified by collecting the peritoneal lavage fluid and

performing cell counts and measuring the levels of cytokines and chemokines. The use of

NOD1-deficient (Nod1-/-) mice is essential in these studies to demonstrate that the observed

inflammation is specifically mediated by NOD1. For example, administration of a NOD1

ligand induces robust chemokine production and neutrophil recruitment in wild-type mice, an

effect that is abolished in Nod1-/- mice.
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Other Models: NOD1's role has been investigated in various other disease models, including

inflammatory bowel disease, metabolic inflammation, and infection models with specific

pathogens like Helicobacter pylori. For instance, Nod1-/- mice are protected from high-fat

diet-induced insulin resistance, highlighting the role of NOD1 in metabolic inflammation.

Applications in Drug Development
The experimental models described are crucial for the discovery and development of drugs

targeting NOD1-mediated inflammation.

Target Validation: Using NOD1-deficient cells and animals helps to validate NOD1 as a

therapeutic target for specific inflammatory diseases.

Compound Screening: In vitro reporter assays in cell lines like HEK293T are well-suited for

high-throughput screening of large compound libraries to identify novel NOD1 inhibitors or

agonists.

Functional Characterization: Cell-based assays using THP-1 cells or primary macrophages

are used to functionally characterize the activity of hit compounds by measuring their impact

on the production of physiologically relevant inflammatory mediators.

Preclinical Efficacy Testing: In vivo models, such as the NOD1-mediated peritonitis model,

are used to evaluate the in vivo efficacy, pharmacodynamics, and potential side effects of

lead compounds before advancing to clinical trials.

Data Presentation
Table 1: Summary of In Vitro NOD1 Agonist Concentrations and Cellular Responses
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Cell Type Agonist
Concentrati
on

Readout Result Reference

THP-1 Cells C12-iE-DAP 2 µM - 10 µM
IL-8

Secretion

Significant

increase in

IL-8

production.

THP-1 Cells Tri-DAP 10 ng/mL
MCP-1

Secretion

Significant

increase in

MCP-1

release.

HEK293T

Cells

KF1B (Acyl

iE-DAP)
~1 ng/mL

NF-κB

Activation

50% of

maximum

NF-κB

activation.

LoVo

Intestinal

Cells

KF1B (Acyl

iE-DAP)
100 ng/mL

IL-8

Secretion

~1500 pg/mL

IL-8

production.

Human

Coronary

Artery

Endothelial

Cells

FK565 100 ng/mL
IL-6

Secretion

Significant

increase in

IL-6

production.

Murine

BMDMs

iE-DAP-

Alkyne
100 µM

IL-6 & TNF-α

Secretion

Robust

production of

IL-6 and TNF-

α.

Table 2: Summary of In Vivo Readouts in NOD1-Mediated Peritonitis Model in Mice
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Agonist
Dose &
Route

Time
Point

Readout
Result in
Wild-Type
Mice

Result in
Nod1-/-
Mice

Referenc
e

KF1B (Acyl

iE-DAP)
10 µg, i.p. 6 hours

Serum

CCL2

~1200

pg/mL

No

significant

increase

KF1B (Acyl

iE-DAP)
10 µg, i.p. 6 hours

Serum

CXCL2/Gr

oβ

~2500

pg/mL

No

significant

increase

iE-DAP 100 µg, i.p. 3 hours

Peritoneal

Neutrophil

Influx

Significant

increase in

neutrophils

No

response

MDP

(NOD2

Agonist)

100 µg, i.p. 5 hours
Plasma IL-

1β

Significant

increase in

IL-1β

Similar

response

to Wild-

Type

Visualizations
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Caption: NOD1 signaling pathway leading to pro-inflammatory gene expression.
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Preparation

Treatment

Analysis

1. Cell Culture
(e.g., THP-1, HEK293T)

2. Cell Seeding
(Plate for Assay)

3. Stimulation
with NOD1 Agonist
(e.g., C12-iE-DAP)

4. Incubation
(e.g., 6-24 hours)

5. Sample Collection
(Supernatant or Cell Lysate)

6a. ELISA
(Cytokine Quantification:

IL-8, TNF-α)

6b. Luciferase Assay
(NF-κB Activity)

Click to download full resolution via product page

Caption: Workflow for in vitro analysis of NOD1 activation.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/product/b12379377?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12379377?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Setup

Procedure

Endpoint Analysis

1. Animal Groups
(Wild-Type vs. Nod1-/- Mice)

2. Intraperitoneal (i.p.) Injection
of NOD1 Agonist or Vehicle

3. Incubation Period
(e.g., 3-6 hours)

4. Peritoneal Lavage
(Collection of Fluid and Cells)

5a. Cell Counting & FACS
(Neutrophil Recruitment)

5b. ELISA/Multiplex
(Cytokine Levels in Lavage Fluid)

Click to download full resolution via product page

Caption: Workflow for the in vivo NOD1-mediated peritonitis model.

Experimental Protocols
Protocol 1: In Vitro NOD1 Activation in THP-1 Cells and
Cytokine Measurement by ELISA
Objective: To measure the production of pro-inflammatory cytokines (e.g., IL-8, TNF-α) by

human THP-1 monocytic cells in response to a NOD1 agonist.

Materials:

THP-1 cell line (ATCC® TIB-202™)
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RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine,

and 1% penicillin-streptomycin

Phorbol 12-myristate 13-acetate (PMA)

NOD1 agonist (e.g., C12-iE-DAP, InvivoGen)

Phosphate-buffered saline (PBS)

96-well cell culture plates

ELISA kits for human IL-8 and TNF-α

Microplate reader

Procedure:

Cell Culture and Differentiation:

Culture THP-1 cells in T-75 flasks in complete RPMI-1640 medium at 37°C in a 5% CO₂

incubator.

To differentiate the cells into macrophage-like cells, seed the THP-1 monocytes into a 96-

well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete medium.

Add PMA to a final concentration of 50 ng/mL to each well.

Incubate for 48-72 hours to allow for adherence and differentiation. After incubation, gently

aspirate the medium and wash the adherent cells twice with 200 µL of warm PBS.

NOD1 Agonist Stimulation:

Prepare working solutions of the NOD1 agonist (e.g., C12-iE-DAP) in fresh, serum-free

RPMI-1640 medium at various concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle

control (medium only).

Add 100 µL of the agonist solutions or vehicle control to the appropriate wells of the

differentiated THP-1 cells.
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Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.

Sample Collection and Analysis:

After the incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes to pellet

any detached cells.

Carefully collect the cell culture supernatants from each well without disturbing the cell

monolayer.

Store the supernatants at -80°C until analysis.

Quantify the concentration of IL-8 and TNF-α in the supernatants using commercial ELISA

kits according to the manufacturer's instructions.

Read the absorbance on a microplate reader and calculate the cytokine concentrations

based on the standard curve.

Protocol 2: In Vivo Murine Model of NOD1-Mediated
Peritonitis
Objective: To assess the inflammatory response, specifically neutrophil recruitment and

cytokine production, in the peritoneal cavity of mice following intraperitoneal administration of a

NOD1 agonist.

Materials:

Wild-type C57BL/6 mice (8-12 weeks old)

Nod1-deficient (Nod1-/-) mice on a C57BL/6 background (as a negative control)

NOD1 agonist (e.g., KF1B or iE-DAP)

Sterile, endotoxin-free PBS

Sterile syringes and needles (27-gauge)

Ice-cold PBS containing 2 mM EDTA for peritoneal lavage
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Hemocytometer or automated cell counter

FACS buffer (PBS with 2% FBS)

Antibodies for flow cytometry (e.g., anti-Ly6G for neutrophils, anti-F4/80 for macrophages)

Centrifuge tubes

ELISA kits for murine chemokines (e.g., CXCL2/MIP-2)

Procedure:

Animal Preparation and Agonist Administration:

Acclimatize mice to the facility for at least one week before the experiment.

Prepare the NOD1 agonist solution in sterile, endotoxin-free PBS at the desired

concentration (e.g., 10 µg of KF1B in 200 µL). Prepare a vehicle control of PBS only.

Administer 200 µL of the agonist solution or vehicle via intraperitoneal (i.p.) injection to

both wild-type and Nod1-/- mice.

Peritoneal Lavage:

At a predetermined time point after injection (e.g., 4-6 hours), humanely euthanize the

mice by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

Place the mouse on its back and spray the abdomen with 70% ethanol.

Make a small midline incision through the skin of the lower abdomen, being careful not to

puncture the underlying peritoneal wall.

Inject 5 mL of ice-cold PBS with 2 mM EDTA into the peritoneal cavity using a 23-gauge

needle.

Gently massage the abdomen for 30 seconds to dislodge the cells.
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Carefully withdraw the peritoneal lavage fluid (typically 3-4 mL) using a syringe with the

same needle, and place it into a 15 mL conical tube on ice.

Cellular and Cytokine Analysis:

Total Cell Count: Centrifuge a small aliquot of the lavage fluid at 400 x g for 5 minutes at

4°C. Resuspend the cell pellet and count the total number of leukocytes using a

hemocytometer or an automated cell counter.

Flow Cytometry: Centrifuge the remaining lavage fluid, discard the supernatant (or save it

for cytokine analysis), and resuspend the cell pellet in FACS buffer. Stain the cells with

fluorescently-labeled antibodies against immune cell markers (e.g., Ly6G for neutrophils)

to determine the composition of the cellular infiltrate. Analyze the samples using a flow

cytometer.

Cytokine Measurement: Use the cell-free supernatant from the peritoneal lavage fluid (or

serum collected via cardiac puncture) to measure the concentration of relevant cytokines

and chemokines (e.g., CXCL2) by ELISA, following the manufacturer's protocol.

Data Analysis:

Compare the total number of leukocytes, the number of neutrophils, and the cytokine

concentrations in the peritoneal lavage fluid between the vehicle-treated and agonist-

treated groups for both wild-type and Nod1-/- mice. A significant increase in inflammatory

readouts in wild-type mice that is absent in Nod1-/- mice confirms a NOD1-specific

response.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. NOD1 and NOD2: Signaling, Host Defense, and Inflammatory Disease - PMC
[pmc.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.benchchem.com/product/b12379377?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4272446/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4272446/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12379377?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. academic.oup.com [academic.oup.com]

3. NOD1 and NOD2 Signaling in Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

4. Reactome | NOD1/2 Signaling Pathway [reactome.org]

To cite this document: BenchChem. [Application Notes: Experimental Models for NOD1-
Mediated Inflammation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12379377#experimental-model-for-nod1-mediated-
inflammation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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